6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
6-Aminopenicillanic acid, also known as 6-apa or penicin, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. 6-Aminopenicillanic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 6-Aminopenicillanic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-aminopenicillanic acid is primarily located in the cytoplasm. 6-Aminopenicillanic acid participates in a number of enzymatic reactions. In particular, 6-aminopenicillanic acid can be biosynthesized from penicillanic acid. 6-Aminopenicillanic acid is also a parent compound for other transformation products, including but not limited to, 6-aminopenicilloyl-butylamine, 6-formamidopenicillanic acid, and penicillin.
6-aminopenicillanic acid is a penicillanic acid compound having a (6R)-amino substituent. The active nucleus common to all penicillins, it may be substituted at the 6-amino position to form the semisynthetic penicillins, resulting in a variety of antibacterial and pharmacologic characteristics. It has a role as an allergen. It derives from a penicillanic acid. It is a conjugate base of a 6-aminopenicillanate. It is a tautomer of a 6-aminopenicillanic acid zwitterion.
6-aminopenicillanic acid is a penicillanic acid compound having a (6R)-amino substituent. The active nucleus common to all penicillins, it may be substituted at the 6-amino position to form the semisynthetic penicillins, resulting in a variety of antibacterial and pharmacologic characteristics. It has a role as an allergen. It derives from a penicillanic acid. It is a conjugate base of a 6-aminopenicillanate. It is a tautomer of a 6-aminopenicillanic acid zwitterion.
Brand Name:
Vulcanchem
CAS No.:
551-16-6
VCID:
VC0193643
InChI:
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
SMILES:
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Molecular Formula:
C8H12N2O3S
Molecular Weight:
216.26 g/mol
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS No.: 551-16-6
Impurities
VCID: VC0193643
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol
Purity: > 95%
CAS No. | 551-16-6 |
---|---|
Product Name | 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Molecular Formula | C8H12N2O3S |
Molecular Weight | 216.26 g/mol |
IUPAC Name | (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |
Standard InChIKey | NGHVIOIJCVXTGV-ALEPSDHESA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |
Appearance | Solid powder |
Description | 6-Aminopenicillanic acid, also known as 6-apa or penicin, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. 6-Aminopenicillanic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 6-Aminopenicillanic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-aminopenicillanic acid is primarily located in the cytoplasm. 6-Aminopenicillanic acid participates in a number of enzymatic reactions. In particular, 6-aminopenicillanic acid can be biosynthesized from penicillanic acid. 6-Aminopenicillanic acid is also a parent compound for other transformation products, including but not limited to, 6-aminopenicilloyl-butylamine, 6-formamidopenicillanic acid, and penicillin. 6-aminopenicillanic acid is a penicillanic acid compound having a (6R)-amino substituent. The active nucleus common to all penicillins, it may be substituted at the 6-amino position to form the semisynthetic penicillins, resulting in a variety of antibacterial and pharmacologic characteristics. It has a role as an allergen. It derives from a penicillanic acid. It is a conjugate base of a 6-aminopenicillanate. It is a tautomer of a 6-aminopenicillanic acid zwitterion. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 1203-85-6 (hydrochloride salt) |
Synonyms | 6-aminopenicillanic acid 6-APA cpd aminopenicillanic acid aminopenicillanic acid, potassium salt aminopenicillanic acid, sodium salt |
PubChem Compound | 11082 |
Last Modified | Nov 11 2021 |
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